molecular formula C20H17F2N3O3S2 B2760959 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893951-41-2

2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2760959
CAS No.: 893951-41-2
M. Wt: 449.49
InChI Key: YAMICCONNUDLAF-UHFFFAOYSA-N
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Description

2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a potent and selective ATP-competitive inhibitor of Protein Kinase C theta (PKC-θ). This kinase is a critical signaling molecule predominantly expressed in T-cells and is essential for the formation of the immunological synapse, T-cell activation, and interleukin-2 production. Research indicates that this compound demonstrates high selectivity for PKC-θ over other PKC isoforms and kinases, making it an invaluable chemical probe for dissecting PKC-θ-specific signaling pathways in immunological and inflammatory processes. Its primary research value lies in the investigation of T-cell-mediated diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as in transplant rejection. By selectively inhibiting PKC-θ, this compound allows researchers to elucidate the distinct roles of this kinase in immune cell regulation and to validate it as a therapeutic target without inducing broad-spectrum immunosuppression . It is therefore a key tool for advancing our understanding of immunology and for the development of targeted immunomodulatory therapies.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S2/c1-12-6-8-13(9-7-12)25-18(15-10-29-11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)30(27,28)20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMICCONNUDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrazole ring.

    Introduction of the Difluoromethylsulfonyl Group: This step is achieved through the reaction of the thienopyrazole intermediate with difluoromethyl sulfone under controlled conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the difluoromethylsulfonyl-thienopyrazole intermediate with a benzamide derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group is known to enhance the compound’s stability and reactivity, while the thienopyrazole core may interact with biological targets such as enzymes or receptors. The benzamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Sulfonyl and Aryl Moieties

The target compound’s difluoromethanesulfonyl group distinguishes it from analogs such as 4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (). Key differences include:

  • Aryl Substitution: The 4-methylphenyl group (target) vs. 4-fluorophenyl () alters π-π stacking interactions and solubility.

Table 1: Substituent Comparison

Compound Sulfonyl Group Aryl Substituent Key Spectral Data (IR)
Target Compound -SO₂CF₂H 4-Methylphenyl Expected: νS=O ~1350–1200 cm⁻¹
-SO₂N(Et)₂ 4-Fluorophenyl νS=O ~1247–1255 cm⁻¹
-SO₂NHCH₃ 3-Fluorophenyl νC=O ~1663–1682 cm⁻¹ (benzamide)
Core Heterocyclic Structure and Tautomerism

The thieno[3,4-c]pyrazole core in the target compound is analogous to structures in and . However, the tautomeric behavior of related triazole derivatives () highlights critical differences:

  • Thione vs. Thiol Tautomers : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exist predominantly in the thione form (νC=S ~1247–1255 cm⁻¹; absence of νS-H ~2500–2600 cm⁻¹) . This tautomeric preference influences reactivity and intermolecular interactions.
  • Pyrazole vs.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a thieno[3,4-c]pyrazole core fused with a difluoromethanesulfonyl group and a 4-methylphenyl substituent. The sulfonamide group (-SO₂CF₂-) enhances electrophilicity, potentially improving binding to biological targets, while the aromatic substituents contribute to π-π stacking interactions. Structural analogs (e.g., ) suggest that the sulfonamide moiety and thienopyrazole system are critical for stability and reactivity in synthetic or biological contexts .

Key Structural Data (from analogs):

FeatureExample from
Core structureThieno[3,4-c]pyrazole
Molecular weight488.58 g/mol (C₂₂H₂₄N₄O₅S₂)
Functional groupsSulfonamide, benzamide, methyl

Q. What synthetic routes are commonly used to prepare thieno[3,4-c]pyrazole derivatives?

Synthesis typically involves multi-step reactions:

  • Step 1: Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring.
  • Step 2: Sulfonylation using difluoromethanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
  • Step 3: Coupling with benzamide derivatives via amide bond formation (e.g., EDC/HOBt activation). Reaction optimization (temperature, solvent polarity) is critical for yield, as noted in and .

Q. How is this compound characterized analytically?

Standard techniques include:

  • NMR (¹H/¹³C): To confirm regiochemistry of the thienopyrazole core and substituent positions.
  • Mass spectrometry (HRMS): For molecular weight validation (e.g., reports ESI-MS for similar compounds).
  • X-ray crystallography: Resolves 3D conformation; SHELX software ( ) is widely used for refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in benzamide formation.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
  • Purification: Gradient flash chromatography or recrystallization from ethanol/water mixtures reduces impurities .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

  • Dose-response studies: Test compound purity (>95% by HPLC) to rule out impurity-driven effects.
  • Target validation: Use CRISPR/Cas9 knockout models to confirm specificity (e.g., for kinase inhibitors).
  • Meta-analysis: Compare data across analogs (e.g., vs. 15) to identify substituent-dependent trends .

Q. How can computational modeling predict this compound’s binding to protein targets?

  • Molecular docking (AutoDock Vina): Simulate interactions with active sites (e.g., COX-2 or EGFR kinases).
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR studies: Correlate substituent electronic parameters (Hammett σ) with activity data .

Q. What crystallographic challenges arise in structural determination?

  • Disorder in sulfonamide groups: Mitigated by low-temperature (100 K) data collection.
  • Twinned crystals: Use SHELXL’s TWIN command ( ) for refinement.
  • Data resolution: Synchrotron sources (e.g., APS or ESRF) improve <1 Å resolution for ambiguous regions .

Methodological Considerations Table

ChallengeSolutionReference
Low synthetic yieldOptimize stoichiometry of sulfonylation step
Ambiguous NMR peaksUse 2D experiments (COSY, HSQC)
Poor crystal qualityVapor diffusion with PEG 4000
Biological activity variabilityStandardize assay protocols

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